molecular formula C10H6ClN3O2 B13255103 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

Cat. No.: B13255103
M. Wt: 235.62 g/mol
InChI Key: ZESXDUNMBWBPBJ-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional molecule integrates a pyrimidine core substituted with a chloro group, a carboxylic acid, and a pyridin-4-yl ring, making it a versatile precursor in synthesis. The presence of the carboxylic acid at the 5-position allows for straightforward derivatization into amides or esters, or serves as a critical handle for modulating the compound's physicochemical properties . Simultaneously, the chloro group at the 4-position is a well-known reactive site amenable to nucleophilic aromatic substitution, enabling researchers to introduce a wide array of nitrogen-containing nucleophiles, such as amines, to create novel chemical libraries . The pyridin-4-yl moiety contributes to the molecular architecture's potential for hydrogen bonding and metal coordination, which can be crucial for target engagement in drug discovery projects. This compound is structurally related to intermediates used in developing kinase inhibitors and other biologically active small molecules, highlighting its significant research value . It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16)

InChI Key

ZESXDUNMBWBPBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid typically involves multi-step organic reactions that construct the pyrimidine core, introduce the pyridin-4-yl substituent, and install the carboxylic acid group at the 5-position. The chlorine atom at position 4 is introduced or retained as a leaving group for further functionalization or as a final substituent.

Key Synthetic Steps

The preparation can be divided into the following stages:

Step 1: Formation of the Pyrimidine Ring

  • The pyrimidine ring is commonly synthesized via condensation reactions involving amidine derivatives and β-dicarbonyl compounds or malonic acid derivatives.
  • According to a patent (US3523119A), the use of malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile with dimethylformamide chloride under controlled temperature (10–110 °C) and inert solvent conditions can yield intermediates such as 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride.

Step 2: Introduction of the Pyridin-4-yl Group

  • The pyridin-4-yl substituent at the 2-position of the pyrimidine ring is typically introduced via cross-coupling reactions (e.g., Suzuki coupling) or by condensation of pyridine-containing precursors.
  • This step may involve palladium-catalyzed cross-coupling between a halogenated pyrimidine intermediate and a pyridin-4-yl boronic acid or equivalent.

Step 3: Chlorine Substitution and Retention

  • The chlorine atom at the 4-position can be introduced during ring formation or by halogenation of the pyrimidine ring.
  • In some synthetic routes, the chlorine serves as a leaving group for nucleophilic substitution, but for this compound, it is retained as a substituent.

Step 4: Conversion of the Cyano Group to Carboxylic Acid

  • The carboxylic acid group at the 5-position is often formed by hydrolysis/saponification of a cyano group.
  • This transformation is typically achieved by heating with aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions, converting the nitrile moiety into the carboxyl group.

Detailed Reaction Scheme (Based on Patent US3523119A)

Step Reaction Description Conditions and Reagents
(a) Reaction of malonic acid dinitrile derivatives with dimethylformamide chloride to form chloro intermediate Temperature: 10–110 °C; inert solvent (e.g., dimethylformamide or similar)
(b) Replacement of chlorine atom by an amine (various aromatic or aliphatic amines) Amine: 2,3-dimethyl aniline, 3-trifluoromethyl aniline, or methyl aniline; solvent and temperature optimized
(c) Ring closure by heating with aqueous ammonia solution Heating to induce cyclization forming 4-amino-5-cyano pyrimidine intermediate
(d) Hydrolysis of cyano group to carboxylic acid Aqueous sulfuric acid or alcoholic alkali metal hydroxide solution; heating to complete saponification

This process yields the 4-substituted pyrimidine-5-carboxylic acid derivatives with high purity and excellent yield.

Alternative Synthetic Approaches

  • While the above method is well-documented, other multi-step synthetic routes may involve:

    • Direct halogenation of 2-pyridin-4-ylpyrimidine-5-carboxylic acid precursors to introduce the 4-chloro substituent.
    • Cross-coupling reactions such as Suzuki or Heck coupling to install the pyridin-4-yl group on preformed pyrimidine rings.
    • Use of palladium catalysis and ligand optimization to improve coupling efficiency.
  • Industrial synthesis often optimizes these steps for scalability, cost-efficiency, and environmental safety, sometimes employing continuous flow reactors and green chemistry principles.

Data Table: Summary of Preparation Methods

Method/Step Starting Materials Reagents/Conditions Product/Intermediate Notes
Pyrimidine ring formation Malonic acid dinitrile derivatives Dimethylformamide chloride, inert solvent, 10–110 °C 1-dimethylamino-3-chloro-4-cyano intermediate High yield, simple conditions
Amino substitution at 4-position Chloro intermediate Aromatic or aliphatic amines (e.g., anilines) 4-amino-5-cyano pyrimidine derivative Amine choice influences substitution rate
Ring closure Amino intermediate Aqueous ammonia, heating Cyclized pyrimidine with cyano group Efficient cyclization step
Cyano hydrolysis to carboxylic acid Cyano pyrimidine Aqueous sulfuric acid or alkali hydroxide, heating 4-substituted pyrimidine-5-carboxylic acid Final step to carboxylic acid
Pyridin-4-yl group introduction Halogenated pyrimidine or pyridinyl boronic acid Pd-catalyzed Suzuki coupling, base, solvent 2-(pyridin-4-yl)pyrimidine derivative Common method for pyridinyl substitution

Analytical and Characterization Techniques

To confirm the successful synthesis of this compound, the following methods are recommended:

Summary and Professional Insights

  • The preparation of this compound is well-documented in patent literature and scientific sources, involving rational design of multi-step synthetic routes.
  • The key advantages of the patented method include the use of readily available starting materials, straightforward reaction conditions, high yields, and ease of purification.
  • The incorporation of the pyridin-4-yl group is typically achieved via palladium-catalyzed cross-coupling, a versatile and widely used synthetic tool in heterocyclic chemistry.
  • Hydrolysis of cyano to carboxylic acid is a critical step that must be carefully controlled to avoid degradation.
  • This compound serves as a valuable intermediate or target molecule in medicinal chemistry, with potential applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the study of biological pathways and mechanisms, including its role as an inhibitor or activator of certain proteins.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative table highlighting key structural and functional differences:

Compound Name Substituents (Positions) Molecular Weight Key Features References
4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid Cl (4), Pyridin-4-yl (2), COOH (5) ~215.21 High polarity due to COOH; pyridinyl enhances π-stacking
4-Chloro-2-phenylpyrimidine-5-carboxylic acid Cl (4), Phenyl (2), COOH (5) Similar Phenyl lacks nitrogen, reducing H-bonding; higher lipophilicity
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate Cl (4), Pyridin-4-yl (2), COOEt (5) Higher (~243) Ester group increases lipophilicity; prodrug potential
2-Chloro-5-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (5), COOH (4) 172.57 Methyl enhances lipophilicity; positional isomerism alters reactivity
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid CH₃ (4), Pyridin-4-yl (2), COOH (5) 215.21 Methyl (electron-donating) vs. Cl (electron-withdrawing); reduced reactivity

Electronic and Reactivity Profiles

  • Chlorine vs. Methyl Substitution : Chlorine at position 4 (target compound) withdraws electron density, activating the pyrimidine ring for nucleophilic substitution. In contrast, methyl groups (e.g., 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid) donate electrons, stabilizing the ring but reducing electrophilic reactivity .
  • Pyridinyl vs. Phenyl Groups : The pyridin-4-yl group in the target compound introduces a nitrogen atom, enabling hydrogen bonding and coordination with metal ions. Phenyl analogs lack this feature, leading to lower solubility in polar solvents .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (pH-dependent ionization). Ester derivatives (e.g., ethyl carboxylate) exhibit improved membrane permeability but require enzymatic hydrolysis for activation .
  • Lipophilicity : Chlorine and pyridinyl groups balance polarity. Methyl-substituted analogs (e.g., 2-Chloro-5-methylpyrimidine-4-carboxylic acid) show higher logP values, favoring passive diffusion .

Biological Activity

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring and a pyrimidine ring, with a carboxylic acid functional group. Its molecular formula is C10H7ClN2O2C_{10}H_{7}ClN_{2}O_{2}, and it has a melting point range of 198–200°C .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as an inhibitor by binding to active sites on these targets, thereby modulating their activity. For instance, it has shown potential as an inhibitor of ERK5, a key regulator in cellular signaling pathways .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It exhibits significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)0.87 – 12.91
MDA-MB-2311.75 – 9.46
HeLa0.36

These values indicate that the compound is more effective than standard treatments like 5-Fluorouracil (5-FU) in certain contexts .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits COX-2 activity, with IC50 values comparable to that of celecoxib, a well-known anti-inflammatory drug .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrimidine rings can significantly influence potency and selectivity:

Modification Effect
Substitution at C2Increased ERK5 inhibitory activity
Alkyl groups at C3Variable effects on potency
Halogen substitutionsEnhanced binding affinity

These modifications can lead to improved pharmacokinetic profiles and reduced toxicity .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
  • EGFR Inhibition : Another study reported that certain analogs of this compound effectively inhibit EGFR phosphorylation, which is critical in cancer progression, indicating its therapeutic potential against EGFR-driven tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions is common . To optimize yields, reaction parameters such as temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst selection (e.g., palladium for Suzuki couplings) should be systematically tested. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the carboxylic acid derivative .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substitution patterns) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Infrared (IR) spectroscopy can confirm the carboxylic acid (-COOH) and pyridinyl/pyrimidinyl functionalities. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (argon or nitrogen) at -20°C. Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group. Regular stability assays via HPLC (≥98% purity threshold) are recommended to monitor degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electrophilic/nucleophilic sites for functionalization. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) helps identify binding affinities. Validate predictions with experimental data, such as SCXRD for ligand-protein complexes .

Q. What strategies resolve contradictions in NMR data for derivatives with similar substitution patterns?

  • Methodological Answer : Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize solvent shifts. For ambiguous peaks, employ heteronuclear correlation experiments (HSQC, HMBC) to assign coupling pathways. Cross-validate with SCXRD to resolve geometric isomers or tautomeric forms .

Q. How can reaction conditions be optimized for regioselective functionalization of the pyrimidine ring?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For chlorination, use POCl₃ with catalytic N,N-dimethylformamide (DMF) at 100°C to target the 4-position. For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) to prioritize the 2-pyridinyl position. Monitor progress via TLC and LC-MS .

Q. What are the key considerations for designing analogs with improved solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 5-carboxylic acid position via ester-to-amide conversion. Balance hydrophilicity by retaining the chloro and pyridinyl groups, which contribute to π-π stacking in target binding. Solubility assays (e.g., shake-flask method in PBS pH 7.4) and LogP calculations guide optimization .

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